4-(4-Methoxypiperidin-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of 4-methoxypiperidine with thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler derivative with similar reactivity but lacking the piperidine moiety.
4-Methoxypiperidine: Contains the piperidine ring but lacks the thiophene structure.
Thiophene-2-carboxylic acid: An oxidized form of thiophene-2-carbaldehyde with different chemical properties.
Uniqueness
4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4-methoxypiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-14-10-2-4-12(5-3-10)9-6-11(7-13)15-8-9/h6-8,10H,2-5H2,1H3 |
InChI Key |
OSMLTHRKYJDMDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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